
2,5-Dibromo-3-(difluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Br2F2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(difluoromethyl)pyridine typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2,5-dibromopyridine with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3-(difluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used for lithiation reactions, which can then be followed by electrophilic substitution.
Nucleophiles: Such as amines or thiols, for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-(difluoromethyl)pyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromopyridine: Lacks the difluoromethyl group, making it less reactive in certain reactions.
3,5-Dibromopyridine: Has a different substitution pattern, leading to different reactivity and applications.
2,5-Difluoropyridine: Contains fluorine atoms but lacks bromine, resulting in different chemical properties.
Uniqueness
2,5-Dibromo-3-(difluoromethyl)pyridine is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and versatility in chemical synthesis. This combination of substituents makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C6H3Br2F2N |
|---|---|
Molekulargewicht |
286.90 g/mol |
IUPAC-Name |
2,5-dibromo-3-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-3-1-4(6(9)10)5(8)11-2-3/h1-2,6H |
InChI-Schlüssel |
SVYMEIARCHRBFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C(F)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


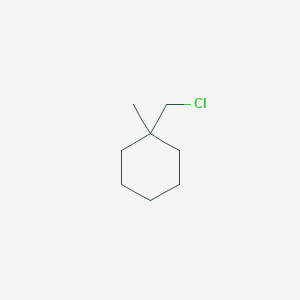
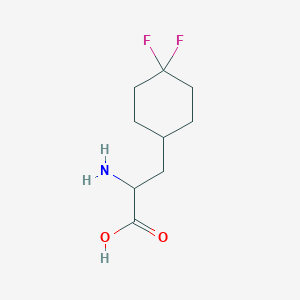
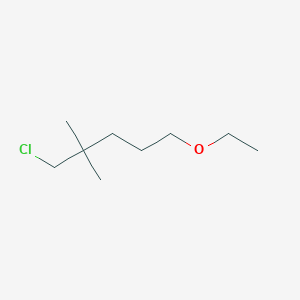
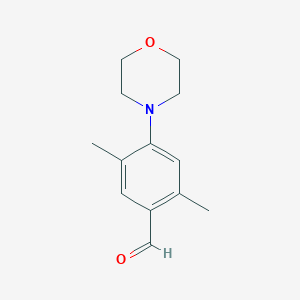
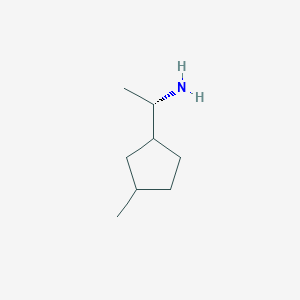
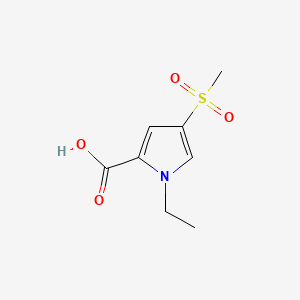
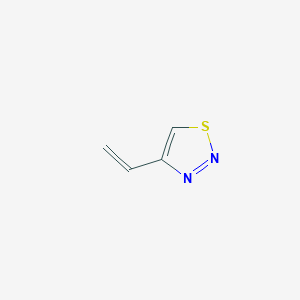

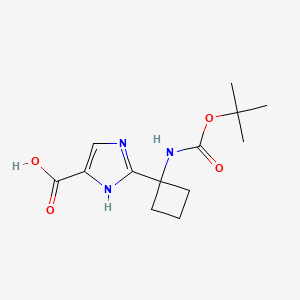
![2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13571998.png)
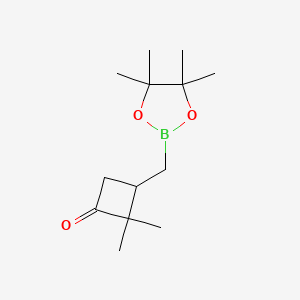
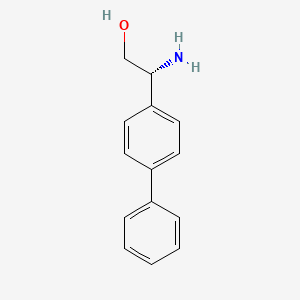
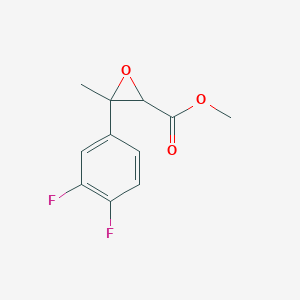
![3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]anilinedihydrochloride](/img/structure/B13572023.png)
